CID 78062424

Description

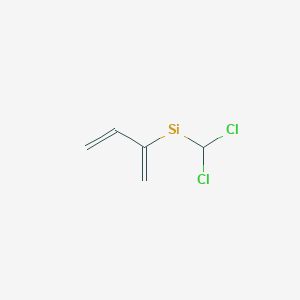

CID 78062424 is a chemical compound characterized by its unique structural and analytical properties. According to Figure 1 in , its chemical structure has been elucidated using advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and vacuum distillation . Key findings include:

- Analytical Data: GC-MS analysis (Figure 1B) reveals distinct chromatographic peaks, indicating high purity and specific retention behavior. The mass spectrum (Figure 1D) confirms its molecular ion and fragmentation pattern, critical for identification .

- Isolation: this compound was isolated from fractions of vacuum-distilled Citrus essential oil (CIEO), with its content varying across distillation phases (Figure 1C) .

Properties

Molecular Formula |

C5H6Cl2Si |

|---|---|

Molecular Weight |

165.09 g/mol |

InChI |

InChI=1S/C5H6Cl2Si/c1-3-4(2)8-5(6)7/h3,5H,1-2H2 |

InChI Key |

UWKSBAXIHXANGO-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=C)[Si]C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 78062424 involves several synthetic routes. One common method includes the use of phenyl-containing diamine substances, oxygen-containing heterocyclic compounds, polyamino organic matter, and active group-containing compounds. The reaction conditions typically involve dissolving these raw materials in a medium-high boiling point solvent and using thermosetting resin as a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

CID 78062424 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions often result in halogenated compounds .

Scientific Research Applications

CID 78062424 has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is employed in biochemical assays to investigate enzyme interactions and cellular processes.

Medicine: this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of CID 78062424 involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. This can lead to various physiological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analysis with structurally or functionally related compounds is essential to contextualize CID 78062424’s properties. Below is a detailed comparison based on methodologies and compound classes referenced in the evidence:

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Key Findings :

Structural Diversity: this compound shares isolation methodologies (e.g., GC-MS and distillation) with natural products like oscillatoxin derivatives . However, its structure differs from triterpenoids (e.g., betulin) and steroids (e.g., DHEAS), which exhibit distinct biological roles . Unlike synthetic amides (e.g., CID 57892468), this compound’s natural origin may imply eco-friendly extraction advantages but limits synthetic scalability .

Functional Implications: While betulin and DHEAS have well-documented roles in drug development, this compound’s bioactivity remains speculative. Its GC-MS profile suggests volatility, making it suitable for flavor/fragrance industries, unlike non-volatile inhibitors like ginkgolic acid (CID 5469634) .

Analytical Challenges :

- This compound’s characterization aligns with standards in and , which emphasize precise mass spectrometry and reference libraries for compound identification . In contrast, compounds like oscillatoxin D require specialized marine natural product databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.